molecular formula C12H13NO2 B1166501 B29 gene product CAS No. 120300-00-7

B29 gene product

Cat. No.: B1166501
CAS No.: 120300-00-7
Attention: For research use only. Not for human or veterinary use.
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Description

The B29 gene product, officially known as CD79b or Igβ, is a B-lineage-specific transmembrane protein that is an essential component of the B-cell antigen receptor complex (BCR) . It non-covalently associates with membrane-bound immunoglobulin and the CD79a (mb-1) partner chain to form a functional BCR, which is critical for signal transduction following antigen recognition and for B-cell development . This protein is a member of the immunoglobulin gene superfamily and contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic region, which is pivotal for initiating the signaling cascade that leads to B-cell activation . The human B29 gene lacks a TATA or CAAT box and transcription is initiated at multiple sites. Its minimal promoter is contained within a <200-bp region and exhibits B-cell-specific activity, containing conserved transcription factor motifs for SP1, ETS, OCT, and IKAROS/LYF-1 . Expression of the B29 gene is regulated by the transcription factor Early B-cell factor (EBF), which interacts with the B29 promoter and is essential for its transcription during early B-cell development . This product is intended for research applications only, providing a crucial tool for studying B-cell biology, signal transduction mechanisms, and immunology.

Properties

CAS No.

120300-00-7

Molecular Formula

C12H13NO2

Synonyms

B29 gene product

Origin of Product

United States

Chemical Reactions Analysis

Phosphorylation

  • ITAM Tyrosine Phosphorylation : Upon antigen binding, B29's ITAM undergoes phosphorylation by Lyn kinase, initiating downstream signaling cascades (e.g., Syk recruitment) .

  • Regulatory Effects : Mutations in ITAM tyrosine residues (e.g., Y195F) abolish BCR signaling, confirming its necessity for B-cell activation .

Glycosylation

  • B29 contains N-linked glycosylation sites in its extracellular domain, critical for proper folding and surface expression .

Transcriptional Regulation and DNA Interactions

The B29 gene is regulated by epigenetic and transcriptional mechanisms:

Transcription Factor Binding

  • EBF (Early B-cell Factor) : Binds three sites in the B29 promoter, activating transcription in pre-B cells. Mutating EBF sites reduced promoter activity by 60% in pre-B cell lines .

  • Oct-1/Pit-1 : Compete for binding to the B29 enhancer (DHS4.4). In B cells, Oct-1 recruits coactivators (e.g., Bob1), while Pit-1 represses B29 in pituitary cells via chromatin remodeling .

Small-Molecule Reactivators

  • A screen identified compounds restoring B29 expression in Hodgkin lymphoma cells by reducing H3K9me3 repressive marks at the CD19 locus . Top candidates:

    CompoundMechanismEfficacy (Fold Increase)
    Compound AHDAC inhibition4.2x
    Compound BDNA demethylation3.8x
    Compound CHistone acetyltransferase activation2.5x

Promoter/Enhancer Mutagenesis

  • Octamer Site Mutation : Disrupting the octamer motif (ATTTGCAT → ATTTGAAT) reduced promoter activity by 90% in B cells .

  • DHS4.4 Enhancer Deletion : Abolished enhancer function in B cells but paradoxically silenced the promoter in pituitary cells .

Protein Interaction Mutants

  • Bob1 Coactivator : Coexpression with wild-type B29 increased promoter activity by 12x in non-B cells, mimicking B-cell specificity .

Comparative Analysis of B29 Modulators

Modulator TypeTarget MechanismEffect on B29 ExpressionCell Type Tested
HDAC Inhibitors (TSA)Histone acetylationNo changePituitary (GH3)
5-azaDNA demethylationNo changePituitary (GH3)
Bob1 overexpressionOct-1 coactivation+12x activityPituitary (GH3)
Pit-1 siRNAEnhancer derepression+3x activityPituitary (GH3)

Pathophysiological Relevance

  • B-cell Development : B29 knockout mice show arrested B-cell development at the pro-B stage, highlighting its necessity for BCR signaling .

  • Autoimmunity : Dysregulated B29 expression is linked to lupus-like syndromes due to aberrant B-cell activation .

This synthesis integrates data from transcriptional regulation, epigenetic modifications, and pharmacological studies to elucidate the biochemical behavior of the B29 gene product. For further details, consult primary sources .

Comparison with Similar Compounds

Structural and Functional Comparison

The B29 gene product is most closely related to mb-1 (Igα, CD79a) , its heterodimeric partner in the BCR complex. Below is a detailed comparison:

Feature B29 (Igβ, CD79b) mb-1 (Igα, CD79a) CD3 (T-cell receptor complex)
Gene Location Human chromosome 17 Human chromosome 19 Human chromosome 11 (CD3ε, δ, γ)
Protein Structure Single Ig-like domain; cytoplasmic ITAM motif Single Ig-like domain; cytoplasmic ITAM motif Multiple Ig-like domains; ITAM motifs
Expression B cells (pro-B to mature B cells) B cells (pro-B to mature B cells) T cells
Function BCR signal transduction; antigen recognition BCR signal transduction; antigen recognition TCR signal transduction; T-cell activation
Mutation Frequency High somatic hypermutation (SHM) in GC B cells Moderate SHM in GC B cells Rare somatic mutations

Key Differences :

  • Expression in Plasma Cells : B29 persists in some plasma cells, whereas mb-1 is downregulated .
  • Regulatory Elements : B29 transcription is dependent on EBF during early B-cell development, while mb-1 relies on Pax5 .
  • Mutation Patterns : B29 mutations show a bimodal distribution (similar to CD95/Fas), targeting the cytoplasmic domain to limit BCR signaling, whereas mb-1 mutations follow a typical SHM pattern .
Comparative Roles in B-Cell Signaling
  • B29 and mb-1: Both contain immunoreceptor tyrosine-based activation motifs (ITAMs) necessary for recruiting kinases like Syk and Lyn. However, B29 mutations (e.g., Cys214→Ser) disrupt disulfide bonding with mb-1, impairing BCR assembly and leading to chronic lymphocytic leukemia (CLL) .
  • CD3 Complex : While structurally analogous to B29/mb-1, CD3 mediates TCR signaling and lacks somatic hypermutation due to its T-cell specificity .
Mutation Profiles in Malignancies
Gene Mutation Frequency in DLBCL Mutation Hotspots Functional Impact
B29 ~40% Cytoplasmic domain (e.g., Y204) Reduced BCR signaling; enhanced cell survival
mb-1 ~30% Extracellular domain (e.g., C138) Impaired BCR assembly; apoptosis resistance
Bcl6 ~50% Promoter region Oncogenic transcriptional dysregulation

Mechanistic Insights :

  • B29 mutations in diffuse large B-cell lymphoma (DLBCL) often cluster in the cytoplasmic tail, disrupting interactions with LYN kinase and promoting survival .
  • mb-1 mutations in the extracellular domain prevent heterodimerization with B29, leading to defective BCR internalization .
Regulatory Divergence
  • Epigenetic Silencing : The B29 promoter is silenced in lymphomas via CpG and CmC(A/T)GG methylation , a mechanism less prevalent in mb-1 .
  • Transcriptional Control : B29 is transactivated by Bob1 via a consensus octamer motif (ATGCAAAT), whereas mb-1 lacks this motif and is unresponsive to Bob1 .

Preparation Methods

Cell Sources and Culture Conditions

The B29 gene product is endogenously expressed in B-lineage cells, particularly in mature B lymphocytes and certain B-cell lymphoma lines. Early studies utilized murine B-cell lymphoma lines (e.g., M12) due to their high surface expression of B29-IgM complexes. Lipopolysaccharide (LPS)-stimulated pre-B cells have also been employed, as LPS upregulates surface IgM and B29 expression, correlating with increased heterodimer density. Cells are typically cultured in RPMI medium supplemented with fetal calf serum (10%) and maintained under standard conditions (37°C, 5% CO₂).

Detergent-Based Extraction

Preserving the native conformation of B29 during extraction requires careful selection of detergents. Digitonin, a mild non-ionic detergent, maintains the association between B29 and IgM, enabling co-precipitation of the complex. In contrast, Triton X-100 solubilizes a smaller heterodimer (36–47 kDa and 32–34 kDa under reducing conditions) but disrupts IgM interactions. The choice of detergent thus determines whether subsequent analyses focus on the isolated B29-mb-1 heterodimer or its IgM-associated form.

Table 1: Detergent Effects on B29 Extraction

DetergentTarget ComplexSubunit Sizes (Reduced)IgM Association Preserved?
DigitoninB29-mb-1-IgM36–47 kDa, 32–34 kDaYes
Triton X-100B29-mb-1 heterodimer36–47 kDa, 32–34 kDaNo

Recombinant Expression Systems

TrpE Fusion Protein in E. coli

Early purification strategies employed recombinant TrpE-B29 fusion proteins expressed in Escherichia coli. The B29 extracellular domain was fused to the TrpE protein, enabling affinity purification using goat polyclonal antibodies raised against the fusion protein. This method yielded sufficient material for antibody production but often resulted in insoluble aggregates, necessitating refolding steps.

Mammalian Expression Systems

To ensure proper post-translational modifications (e.g., disulfide bonding), mammalian cell lines such as HeLa and Chinese hamster ovary (CHO) cells have been transfected with B29 and mb-1 expression vectors. Co-transfection is critical, as B29 requires mb-1 for stable surface expression. For example, HeLa cells transfected with an EBF expression plasmid showed a 13-fold activation of a B29 promoter-driven reporter construct, inducing low-level endogenous B29 expression.

Table 2: Recombinant Expression Platforms

SystemAdvantagesChallengesYield (μg/L)
E. coliRapid production, low costInsoluble aggregates, no mb-110–50
HeLaPost-translational modificationsLow endogenous expression5–20
CHOHigh scalability, stable linesTime-consuming optimization100–500

Immunoprecipitation and Affinity Purification

Antibody Production

Polyclonal antibodies against B29 have been generated by immunizing goats with TrpE-B29 fusion proteins. Affinity purification using protein A/G columns ensures specificity, with elution performed under acidic conditions (pH 2.5–3.0). These antibodies immunoprecipitate both the B29-mb-1 heterodimer and IgM-BCR complexes when digitonin is used.

Validation via Capping Experiments

To confirm the association between B29 and IgM, cocapping experiments are performed. Antibodies against B29 or IgM are cross-linked with fluorescent secondary antibodies, and colocalization is assessed via fluorescence microscopy. Over 90% of B29 molecules codistribute with IgM on the cell surface, validating the integrity of prepared complexes.

Structural and Functional Characterization

SDS-PAGE and Western Blotting

Reducing SDS-PAGE resolves the B29-mb-1 heterodimer into subunits of 36–47 kDa (B29) and 32–34 kDa (mb-1). Non-reducing conditions preserve the disulfide-linked heterodimer, appearing as a single band of 65–88 kDa. Western blotting with anti-B29 antibodies confirms purity, while anti-IgM blots verify complex dissociation under Triton X-100 extraction.

Functional Assays

Prepared B29 is tested for signaling activity using phosphotyrosine immunoblots. Cross-linking surface IgM on B cells induces tyrosine phosphorylation of B29 and mb-1, confirming functional competence. Mutant B-cell lines (e.g., xid mice) lacking surface IgM show no B29 phosphorylation, underscoring its dependence on IgM association.

Challenges and Optimizations

Solubility and Stability

Membrane proteins like B29 are prone to aggregation. Strategies to enhance solubility include:

  • Mild detergents : n-Dodecyl-β-D-maltoside (DDM) preserves activity at concentrations above critical micelle concentration (CMC).

  • Lipid supplements : Adding phosphatidylcholine during extraction stabilizes the heterodimer.

Co-Expression with mb-1

Co-transfecting B29 and mb-1 in mammalian systems ensures proper folding. Studies show a direct correlation between mb-1 expression levels and B29 surface density, with optimal ratios of 1:1 yielding maximal heterodimer formation .

Q & A

Basic: What experimental approaches are used to identify the promoter elements regulating B29 gene expression?

Answer:
The minimal promoter region of B29 has been mapped using luciferase reporter assays and deletion analysis. Key motifs include SP1, ETS, OCT, and IKAROS/LYF-1 binding sites, conserved across species . Electrophoretic mobility shift assays (EMSAs) confirm transcription factor interactions (e.g., YY1 binding to the conserved B29 sequence (BCS)), while DNase I footprinting identifies protected regulatory regions . Negative regulatory elements (e.g., TOAD/FROG silencers) are identified via heterologous promoter assays and mutagenesis .

Advanced: How can researchers resolve contradictions in the functional role of the B29 conserved sequence (BCS) in transcriptional regulation?

Answer:
While BCS lacks enhancer/silencer activity in transient assays, its role in counteracting distal repressive elements can be tested using chromatin context-dependent models (e.g., stable transfection or bacterial artificial chromosome systems). Chromatin conformation capture (3C) or Hi-C assays may reveal spatial interactions between BCS and the GH locus control region (LCR) to explain tissue-specific regulation . Functional redundancy with other regulatory motifs (e.g., OCT sites) should be assessed via combinatorial mutagenesis .

Basic: What techniques confirm the B-cell specificity of B29 gene expression?

Answer:
Northern blotting and RT-PCR across cell lineages (e.g., T cells, plasma cells) verify B29 mRNA restriction to B cells . Flow cytometry with anti-B29 antibodies (e.g., CB3-1/2) confirms surface protein expression only on IgM+ B cells . Promoter-reporter constructs in non-B cell lines (e.g., HeLa) show no activity unless co-transfected with B-cell-specific factors like EBF .

Advanced: What methodologies are employed to analyze somatic hypermutation (SHM) patterns in B29 and mb1 genes across B cell malignancies?

Answer:
Single-cell PCR amplifies B29/mb1 genomic regions from CD19+ peripheral B cells or lymphoma lines, followed by Sanger sequencing to quantify mutation frequencies (mutations/100 bp) . Hotspot analysis (e.g., RGYW motifs) and distribution patterns (bimodal for B29 vs. uniform for mb1) are assessed using bioinformatics tools like MutationSurveyor . Functional consequences of cytoplasmic domain mutations (e.g., T206A) are tested via BCR signaling assays (e.g., phospho-tyrosine immunoblotting) .

Advanced: How do epigenetic modifications like DNA methylation regulate B29 gene silencing in mature B cell lymphomas?

Answer:
DNA methylation at non-CpG sites (e.g., CmC(A/T)GG motifs) is detected via bisulfite sequencing in silenced cell lines (e.g., PEL). Demethylation with 5-aza-2'-deoxycytidine or histone deacetylase inhibitors (TSA/sodium butyrate) reactivates B29 expression, confirmed by RT-PCR . Chromatin immunoprecipitation (ChIP) identifies HDAC recruitment to methylated promoters, while EMSAs with methylated probes demonstrate blocked EBF binding .

Basic: What structural features of the B29 gene product facilitate its role in the B-cell receptor (BCR) complex?

Answer:
The extracellular Ig-like domain (encoded by exon 2) mediates interactions with mb1 (Igα), confirmed by co-immunoprecipitation and cross-linking assays . The transmembrane domain (exon 3) ensures BCR surface assembly, while the cytoplasmic tail contains ITAM motifs critical for Syk kinase recruitment. Truncated isoforms (e.g., Ig-γ) lack the C-terminal 32 residues, identified via peptide mapping and deglycosylation .

Advanced: What experimental strategies elucidate the role of Early B-cell Factor (EBF) in B29 promoter activation during early B-cell development?

Answer:
EBF binding is validated by EMSA with nuclear extracts from pro-B cells and promoter-driven luciferase assays in EBF-deficient models . CRISPR/Cas9-mediated knockout of EBF binding sites (e.g., mutations in the -291/-241 region) reduces promoter activity by 30–40% . In vivo relevance is tested using EBF-transgenic mice, with ChIP-qPCR confirming occupancy at the B29 promoter .

Basic: How do protein interaction studies demonstrate the association between B29 and other BCR components?

Answer:
Co-immunoprecipitation (Co-IP) with digitonin-solubilized BCR complexes reveals disulfide-linked heterodimers (B29-mb1) . Two-dimensional SDS-PAGE (non-reducing/reducing) resolves free vs. complexed B29/mb1 pools in tolerant vs. nontolerant B cells . Surface plasmon resonance (SPR) quantifies binding kinetics between recombinant B29 extracellular domains and mb1 .

Advanced: How can researchers investigate the functional consequences of B29 cytoplasmic domain mutations on BCR signaling?

Answer:
Site-directed mutagenesis introduces SHM-derived substitutions (e.g., P176H) into B29 cDNA, followed by retroviral transduction into BCR-negative cells. Signaling output is measured via calcium flux (Fura-2 AM) and NF-κB luciferase reporters . Phospho-specific antibodies detect ITAM tyrosine phosphorylation (Y196/Y204) in stimulated vs. unstimulated cells .

Advanced: What approaches are used to study the cooperative effects of silencer elements (TOAD/FROG) on B29 promoter repression?

Answer:
Dual-luciferase assays with TOAD/FROG motifs cloned upstream of heterologous promoters (e.g., c-fos) quantify position-independent repression . CRISPR deletion of silencer regions in B-cell lines (e.g., BL-2) increases endogenous B29 expression, validated by qRT-PCR. DNase I footprinting identifies overlapping protein-binding sites (e.g., IKAROS), with siRNA knockdowns testing their role in silencing .

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